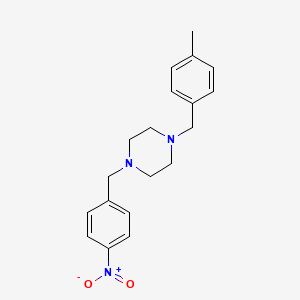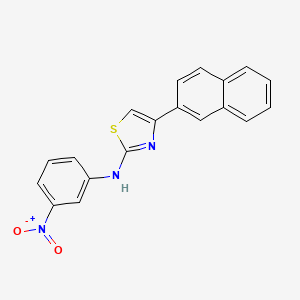
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weed growth. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity. DCPA is a member of the amide family of herbicides and is commonly used in combination with other herbicides to increase its efficacy.
Mechanism of Action
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide works by inhibiting the growth of weed seedlings by interfering with the formation of new cells. It does this by inhibiting the activity of an enzyme called cellulose synthase, which is essential for cell wall formation. This leads to the death of the weed seedlings and prevents further growth.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have no significant effects on human health when used according to label instructions. However, it can have some physiological effects on plants and animals. For example, it can cause stunting of plant growth and reduce the reproductive capacity of some aquatic organisms.
Advantages and Limitations for Lab Experiments
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has several advantages for use in lab experiments. It is a relatively inexpensive herbicide that is easy to obtain and use. It is also effective in controlling a wide range of weed species, making it a useful tool for researchers studying weed ecology and management. However, 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has some limitations, such as its low solubility in water, which can make it difficult to apply in some experimental settings.
Future Directions
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide. One area of interest is exploring its potential as a pre-emergent herbicide in combination with other herbicides. Another area of research is investigating its effects on non-target organisms, such as pollinators and soil microorganisms. Additionally, there is a need for further research on the environmental fate and transport of 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide to better understand its potential impacts on the environment.
Synthesis Methods
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is synthesized by reacting 2,4-dichlorophenyl isocyanate with 2-methoxy-5-methylphenylamine in the presence of a catalyst. The resulting product is then purified and crystallized to obtain pure 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide.
Scientific Research Applications
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weed species, including annual and perennial grasses and broadleaf weeds. 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is also known to have a low toxicity to mammals, birds, and aquatic organisms, making it a safer alternative to other herbicides.
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11-3-7-16(22-2)15(9-11)20-17(21)8-5-12-4-6-13(18)10-14(12)19/h3-10H,1-2H3,(H,20,21)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGBUPHJYATFGE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)



![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)